molecular formula C53H44N6O19S4 B10776082 5-Methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid

5-Methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid

Cat. No.: B10776082
M. Wt: 1197.2 g/mol
InChI Key: OVDXRPYTXUZANY-UHFFFAOYSA-N
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Description

NF770 is a synthetic organic compound known for its role as a competitive antagonist of P2X2 receptors It is a symmetrical suramin-derived polysulfonated naphthyl derivative

Chemical Reactions Analysis

NF770 undergoes various chemical reactions, primarily involving its functional groups. The compound’s sulfonic acid groups and methoxy groups play significant roles in its reactivity. Common reactions include:

    Oxidation: The methoxy groups can undergo oxidation under specific conditions.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.

    Complex Formation: NF770 can form complexes with metal ions due to its multiple functional groups.

Scientific Research Applications

Mechanism of Action

NF770 exerts its effects by competitively inhibiting P2X2 receptors. The compound binds to the ATP-binding pocket of the receptor, preventing the activation of the receptor by ATP. This inhibition involves specific interactions with residues such as Gly72, Glu167, and Arg290, which are crucial for ATP binding . The compound’s symmetrical structure and functional groups enhance its binding affinity and selectivity for P2X2 receptors .

Comparison with Similar Compounds

NF770 is unique among suramin derivatives due to its high potency and selectivity for P2X2 receptors. Similar compounds include:

NF770 stands out due to its specific structural determinants that contribute to its high inhibitory potency and selectivity for P2X2 receptors.

Properties

Molecular Formula

C53H44N6O19S4

Molecular Weight

1197.2 g/mol

IUPAC Name

5-methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C53H44N6O19S4/c1-27-11-13-31(51(62)58-43-25-39-33(21-47(43)81(71,72)73)17-37(79(65,66)67)23-45(39)77-3)19-41(27)56-49(60)29-7-5-9-35(15-29)54-53(64)55-36-10-6-8-30(16-36)50(61)57-42-20-32(14-12-28(42)2)52(63)59-44-26-40-34(22-48(44)82(74,75)76)18-38(80(68,69)70)24-46(40)78-4/h5-26H,1-4H3,(H,56,60)(H,57,61)(H,58,62)(H,59,63)(H2,54,55,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)

InChI Key

OVDXRPYTXUZANY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)OC)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)OC)C

Origin of Product

United States

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